molecular formula C14H22O3 B12611339 1-(3,3-Diethoxypropyl)-4-methoxybenzene CAS No. 918540-77-9

1-(3,3-Diethoxypropyl)-4-methoxybenzene

Cat. No.: B12611339
CAS No.: 918540-77-9
M. Wt: 238.32 g/mol
InChI Key: ZTMAZRAEQXPJLT-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a 3,3-diethoxypropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-diethoxypropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 3,3-diethoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Diethoxypropyl)-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,3-Diethoxypropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-diethoxypropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and diethoxypropyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(3,3-Diethoxypropyl)-benzene
  • 1-(3,3-Diethoxypropyl)-4-hydroxybenzene
  • 1-(3,3-Diethoxypropyl)-4-chlorobenzene

Comparison: 1-(3,3-Diethoxypropyl)-4-methoxybenzene is unique due to the presence of both methoxy and diethoxypropyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

918540-77-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(3,3-diethoxypropyl)-4-methoxybenzene

InChI

InChI=1S/C14H22O3/c1-4-16-14(17-5-2)11-8-12-6-9-13(15-3)10-7-12/h6-7,9-10,14H,4-5,8,11H2,1-3H3

InChI Key

ZTMAZRAEQXPJLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1=CC=C(C=C1)OC)OCC

Origin of Product

United States

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